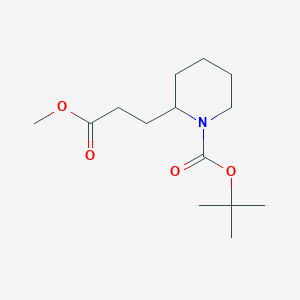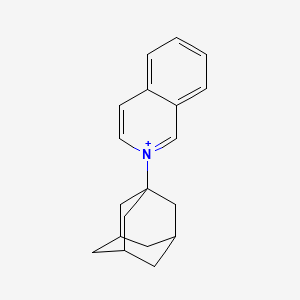
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an allyl group attached to the piperazine ring and a chloropropanone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one can be synthesized through a multi-step process involving the following key steps:
Allylation of Piperazine: The first step involves the allylation of piperazine to form 4-allylpiperazine. This reaction typically uses allyl bromide as the allylating agent in the presence of a base such as potassium carbonate.
Chlorination of Propanone: The next step involves the chlorination of propanone to form 3-chloropropanone. This can be achieved using thionyl chloride or phosphorus trichloride as the chlorinating agents.
Coupling Reaction: The final step involves the coupling of 4-allylpiperazine with 3-chloropropanone to form this compound. This reaction is typically carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The allyl group can undergo oxidation reactions to form epoxides or allylic alcohols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are used as oxidizing agents. The reactions are carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride and lithium aluminum hydride are used as reducing agents. The reactions are carried out in solvents like ethanol or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Epoxides and allylic alcohols.
Reduction: Alcohol derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antipsychotics, antidepressants, and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-allylpiperazin-1-yl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors to exert its pharmacological effects. The exact mechanism of action depends on the specific application and the molecular target involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-Allylpiperazin-1-yl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(4-Allylpiperazin-1-yl)-2-chloropropan-1-one: This compound has a similar structure but with a different position of the chlorine atom. It may exhibit different reactivity and pharmacological properties.
1-(4-Allylpiperazin-1-yl)-3-bromopropan-1-one: This compound has a bromine atom instead of chlorine. The presence of bromine can affect the compound’s reactivity and biological activity.
1-(4-Allylpiperazin-1-yl)-3-fluoropropan-1-one: The fluorine atom in this compound can influence its chemical stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both allyl and chloropropanone moieties, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17ClN2O |
|---|---|
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
3-chloro-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H17ClN2O/c1-2-5-12-6-8-13(9-7-12)10(14)3-4-11/h2H,1,3-9H2 |
InChI-Schlüssel |
CNWJCDJULMJQSC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCN(CC1)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)

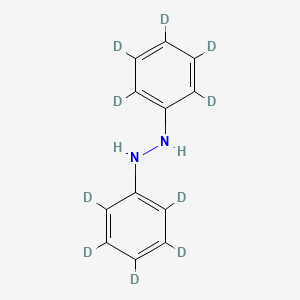
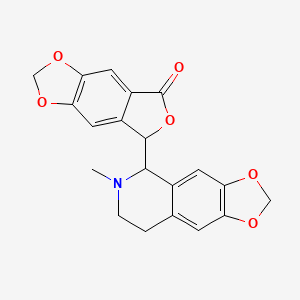


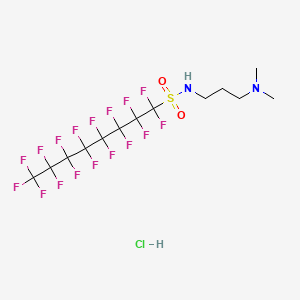
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)
![3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13408613.png)
